

Spectroscopic Profile of Piperidin-2-ylmethyl Acetate: A Technical Guide

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Compound of Interest

Compound Name: Piperidin-2-ylmethylacetate

Cat. No.: B15265608

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This technical guide provides a comprehensive overview of the predicted spectroscopic data for piperidin-2-ylmethyl acetate, a valuable building block in medicinal chemistry and drug development. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This guide is intended for researchers, scientists, and professionals in the field of drug development to aid in the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for piperidin-2-ylmethyl acetate. These predictions are based on the analysis of spectroscopic data for structurally related compounds, including piperidine and various acetate esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for Piperidin-2-ylmethyl Acetate

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.1 - 4.3	m	2H	-CH ₂ -O-
~3.0 - 3.2	m	1H	N-CH-
~2.8 - 3.0	m	2H	-CH ₂ -N- (axial & equatorial)
2.05	s	3H	-C(O)-CH ₃
~1.8 (NH)	br s	1H	N-H
~1.3 - 1.7	m	6H	Piperidine ring protons

Table 2: Predicted ¹³C NMR Data for Piperidin-2-ylmethyl Acetate

Chemical Shift (δ) ppm	Carbon Type	Assignment
~171	Quaternary (C=O)	Acetate carbonyl
~68	Methylene (-CH ₂ -)	-CH ₂ -O-
~55	Methine (-CH-)	Piperidine C2
~46	Methylene (-CH ₂ -)	Piperidine C6
~26	Methylene (-CH ₂ -)	Piperidine C3
~24	Methylene (-CH ₂ -)	Piperidine C5
~21	Methyl (-CH ₃)	Acetate methyl
~20	Methylene (-CH ₂ -)	Piperidine C4

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for Piperidin-2-ylmethyl Acetate

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Medium, Broad	N-H stretch
2940 - 2860	Strong	C-H stretch (aliphatic)
1740	Strong	C=O stretch (ester)
1240	Strong	C-O stretch (ester)
1170	Medium	C-N stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for Piperidin-2-ylmethyl Acetate

m/z	Predicted Fragment
157	[M] ⁺ (Molecular Ion)
114	[M - CH ₃ CO] ⁺
98	[M - CH ₃ CO ₂ H] ⁺
84	[Piperidine ring fragment] ⁺
43	[CH ₃ CO] ⁺ (Base Peak)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a small organic molecule such as piperidin-2-ylmethyl acetate.

¹H and ¹³C NMR Spectroscopy

A sample of the compound (5-25 mg for ¹H, 50-100 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1] The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 12 ppm, and a sufficient number of scans (e.g., 8-16) are averaged to obtain a good signal-to-noise ratio.[2] For ¹³C NMR, the spectral width is typically 0 to 220 ppm, and a larger number of scans (e.g., 128 or more) are required due to the low natural abundance of the ¹³C isotope.[2]

[3] Proton decoupling is used to simplify the ^{13}C spectrum to single lines for each unique carbon atom.[3] Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.[4] For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[5] For a solid sample, a KBr pellet is prepared by grinding a small amount of the solid with dry KBr powder and pressing the mixture into a transparent disk.[5] Alternatively, a Nujol mull can be prepared by grinding the solid with a few drops of Nujol (mineral oil) and placing the resulting paste between salt plates.[5] The spectrum is typically recorded from 4000 to 400 cm^{-1} . [6]

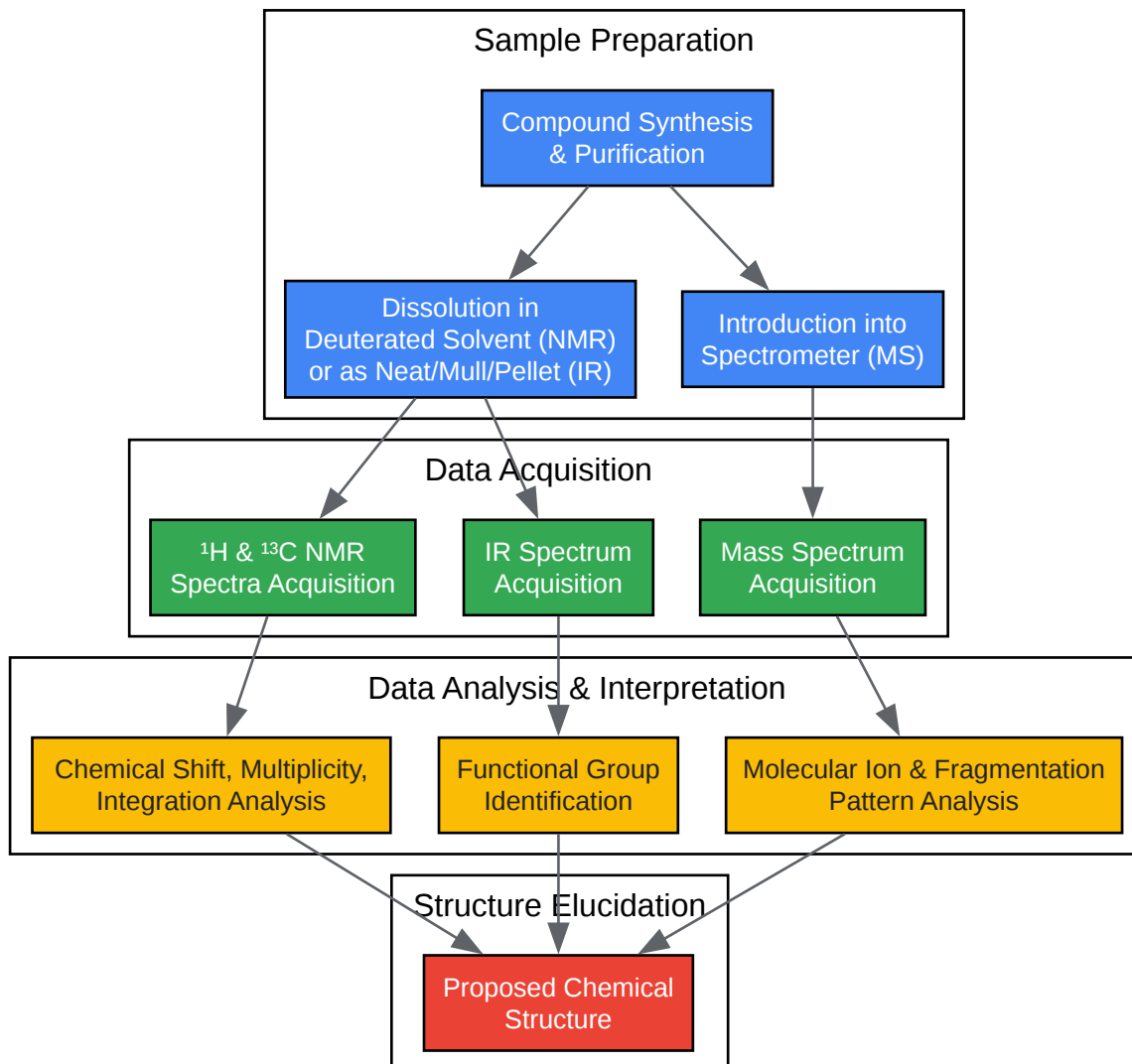
Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).[7] This causes the molecule to ionize and fragment. The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z). [7] A detector then records the abundance of each ion. For more accurate mass measurements, which can help in determining the elemental composition, high-resolution mass spectrometry (HRMS) can be employed.[8]

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the chemical structure with a plausible fragmentation pattern for piperidin-2-ylmethyl acetate.

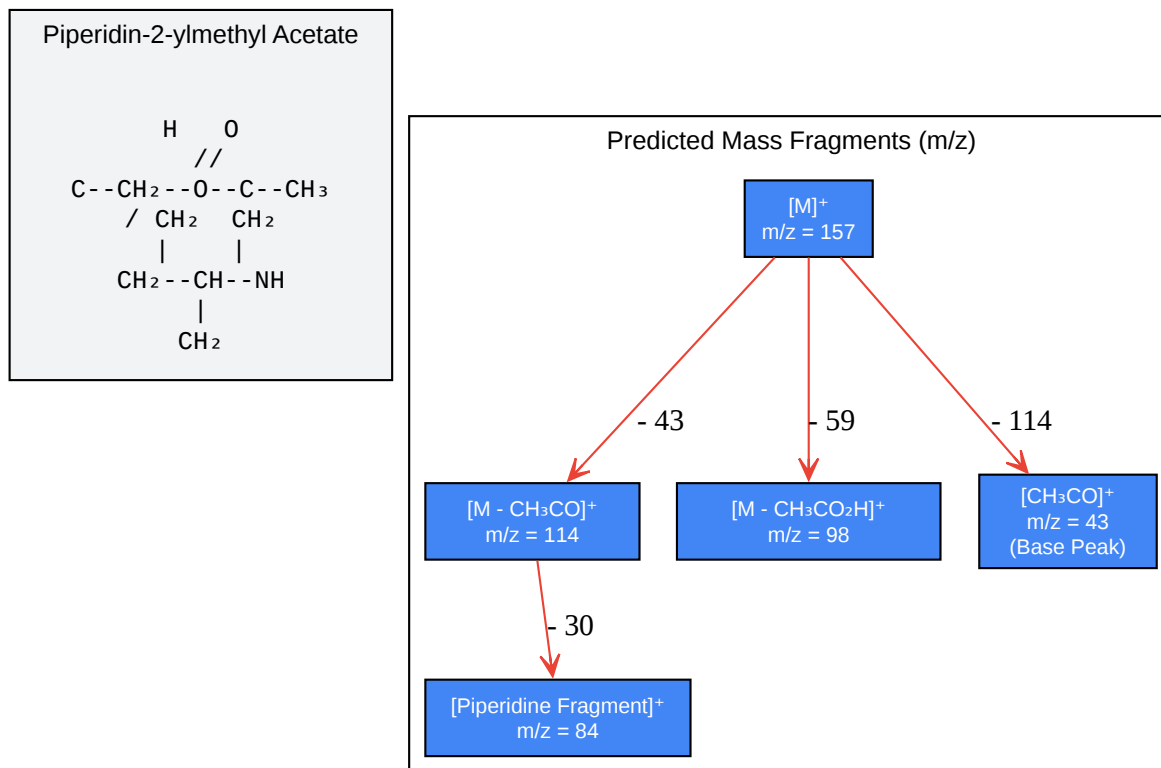
General Workflow for Spectroscopic Analysis



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Caption: A flowchart illustrating the general workflow for spectroscopic analysis of a chemical compound.

Structure and Predicted MS Fragmentation of Piperidin-2-ylmethyl Acetate



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Caption: Chemical structure and predicted mass spectrometry fragmentation of piperidin-2-ylmethyl acetate.

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